3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride
CAS No.:
Cat. No.: VC16396808
Molecular Formula: C7H11ClF3N3
Molecular Weight: 229.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11ClF3N3 |
|---|---|
| Molecular Weight | 229.63 g/mol |
| IUPAC Name | 3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H10F3N3.ClH/c1-5-6(11)4-13(12-5)3-2-7(8,9)10;/h4H,2-3,11H2,1H3;1H |
| Standard InChI Key | IZFVQTVCKMUWSV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1N)CCC(F)(F)F.Cl |
Introduction
3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of a trifluoropropyl group in this compound significantly influences its chemical behavior and potential applications in medicinal chemistry and agrochemicals.
Synthesis
The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride involves multi-step organic reactions. These reactions typically require specific conditions such as temperature control, solvent selection (e.g., dimethyl sulfoxide or acetonitrile), and catalysts (e.g., potassium carbonate) to optimize yield and purity. The use of polar aprotic solvents can enhance nucleophilicity during substitution reactions.
Biological Activity and Applications
Pyrazole derivatives, including 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride, are often studied for their biological activities. These compounds may act as inhibitors or modulators of certain enzymatic pathways, such as cyclooxygenase enzymes involved in inflammation processes. The trifluoropropyl group can influence the compound's interaction with biological targets, potentially enhancing its pharmacological profile.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Drug discovery and development |
| Agrochemicals | Novel pesticide formulations |
| Biological Research | Enzyme inhibition/modulation |
Research Findings and Future Directions
Research on 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine hydrochloride is ongoing, with a focus on elucidating its pharmacological profile and potential therapeutic applications. Interaction studies involving this compound are crucial for understanding its pharmacodynamics and pharmacokinetics. Further investigation is needed to fully explore its biological effects and potential side effects, as well as its interactions with other drugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume